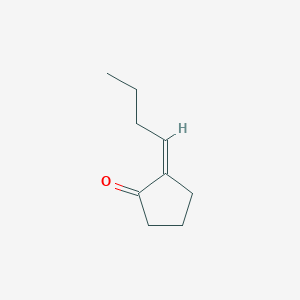

(Z)-2-Butylidenecyclopentanone

Description

Significance of Conjugated Enones in Synthetic Strategies

Conjugated enones, in general, are powerful and versatile intermediates in organic synthesis. umich.edu Their utility stems from the presence of two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for a range of transformations, including:

1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the electrophilic carbonyl carbon directly.

1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, such as cuprates, enolates, amines, and thiols, preferentially add to the β-carbon of the conjugated system. This reaction is of immense importance for the formation of carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: The electron-deficient double bond of the enone can participate as a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic systems.

Reduction Reactions: The double bond and the carbonyl group can be selectively reduced depending on the reagents and reaction conditions. For instance, catalytic hydrogenation can reduce the double bond, while hydride reagents can reduce the carbonyl group.

The ability to control the regioselectivity of these reactions makes conjugated enones invaluable tools for the strategic construction of intricate molecular frameworks.

Scope and Academic Relevance of (Z)-2-Butylidenecyclopentanone in Chemical Sciences

This compound is a specific example of an α,β-unsaturated cyclopentanone (B42830) derivative. Its academic relevance lies in its potential as a building block in organic synthesis and as a substrate for studying the stereochemical outcomes of reactions involving exocyclic α,β-unsaturated ketones. The "Z" designation refers to the stereochemistry of the exocyclic double bond, where the higher priority substituents on each carbon of the double bond are on the same side. In this case, the cyclopentanone ring and the ethyl group of the butylidene chain are on the same side of the double bond.

While extensive research dedicated solely to this compound is not widely available in the public domain, its synthesis and reactivity can be inferred from general methods developed for related compounds. The stereoselective synthesis of Z-isomers of α,β-unsaturated esters and ketones is an area of active research, often requiring specific catalytic systems or synthetic strategies to overcome the thermodynamic preference for the E-isomer.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | baranlab.org |

| Molecular Weight | 138.21 g/mol | baranlab.org |

Table 1: Physical and Chemical Properties of this compound.

The characterization of this compound would rely on standard spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the chemical shift and coupling constants of the vinylic proton would be characteristic of the Z-geometry. Infrared spectroscopy would show a strong absorption for the conjugated carbonyl group, typically in the range of 1680-1700 cm⁻¹, and a C=C stretching frequency around 1620-1640 cm⁻¹. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

The synthesis of 2-alkylidenecyclopentanones can be achieved through various methods, including the Wittig reaction or Horner-Wadsworth-Emmons olefination of cyclopentanone, or the aldol (B89426) condensation of cyclopentanone with butanal followed by dehydration. Achieving high stereoselectivity for the Z-isomer often presents a synthetic challenge and can be influenced by the choice of reagents, reaction conditions, and the nature of any catalysts employed.

The academic interest in compounds like this compound is driven by the continuous need for new and efficient methods to construct stereochemically defined molecules for various applications, including the synthesis of natural products, pharmaceuticals, and fragrance compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(2Z)-2-butylidenecyclopentan-1-one |

InChI |

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5- |

InChI Key |

PJDOECJDCGNWBG-YVMONPNESA-N |

Isomeric SMILES |

CCC/C=C\1/CCCC1=O |

Canonical SMILES |

CCCC=C1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Z 2 Butylidenecyclopentanone and Its Stereoisomers

Classical Condensation Routes to α,β-Unsaturated Cyclopentanones

Traditional methods for the formation of α,β-unsaturated cyclopentanones, such as 2-butylidenecyclopentanone, often rely on condensation reactions. These reactions typically involve the formation of a carbon-carbon bond between a ketone and an aldehyde, followed by a dehydration step.

Base-Catalyzed Aldol-Type Condensations (e.g., Claisen-Schmidt Variants)

A common and well-established method for synthesizing α,β-unsaturated ketones is the base-catalyzed aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The Claisen-Schmidt condensation, a specific type of crossed aldol condensation, is particularly relevant. wikipedia.orgfiveable.me In this reaction, an enolizable ketone, such as cyclopentanone (B42830), reacts with a non-enolizable aldehyde, or an aldehyde more reactive than the ketone, in the presence of a base. wikipedia.orglibretexts.org For the synthesis of 2-butylidenecyclopentanone, cyclopentanone would be reacted with butanal.

The reaction mechanism under basic conditions proceeds through the formation of an enolate from cyclopentanone, which then acts as a nucleophile and attacks the carbonyl carbon of butanal. wikipedia.org This is followed by dehydration to yield the α,β-unsaturated ketone. wikipedia.orglibretexts.org The use of a strong base, such as sodium hydroxide (B78521) or an alkali metal alkoxide, in a polar aprotic solvent is a common practice. researchgate.net Heterogeneous catalysts, such as metal oxides, have also been employed to improve selectivity and minimize side reactions. researchgate.netd-nb.info For instance, the cross-condensation of cyclopentanone with valeraldehyde (B50692) (pentanal) has been studied using various solid catalysts, demonstrating the feasibility of this approach for similar structures. d-nb.info

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Cyclopentanone | Butanal | Base (e.g., NaOH) | 2-Butylidenecyclopentanone | wikipedia.orgwikipedia.org |

| Cyclopentanone | Valeraldehyde | FeO–MgO | 2-Pentylidenecyclopentanone | d-nb.info |

| (–)-Menthone | Aromatic Aldehydes | Strong Base (e.g., t-BuOK) | Chiral α,β-Unsaturated Ketones | researchgate.net |

Stereoselective Control in Dienone Formation

Achieving stereoselectivity, particularly the desired (Z)-isomer, in classical condensations can be challenging. The reaction conditions, including the choice of base, solvent, and temperature, can influence the E/Z ratio of the resulting α,β-unsaturated ketone. For instance, in the Claisen-Schmidt condensation of hindered cyclic ketones, the use of larger alkali metal cations (like Cs+ or Bu4N+) or specific alkoxides can enhance the yield of one diastereomer over another. researchgate.net While not directly focused on (Z)-2-butylidenecyclopentanone, these findings highlight the potential for controlling stereochemistry through careful selection of reaction parameters.

Modern Olefination Strategies for this compound Synthesis

More contemporary approaches to the synthesis of specific alkene isomers like this compound involve olefination reactions, which offer greater control over the geometry of the newly formed double bond.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations

The Wittig reaction and its modifications are powerful tools for alkene synthesis. pressbooks.publibretexts.orgmasterorganicchemistry.com The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. pressbooks.pub To synthesize 2-butylidenecyclopentanone, one could react cyclopentanone with the ylide derived from butyltriphenylphosphonium bromide. A significant advantage of the Wittig reaction is that the position of the double bond is fixed. pressbooks.publibretexts.org Non-stabilized ylides, such as the one derived from butyltriphenylphosphonium bromide, generally favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org While the standard HWE reaction typically favors the formation of (E)-alkenes, certain modifications, such as the Still-Gennari modification, can be employed to achieve high (Z)-selectivity. wikipedia.orgchemrxiv.org Recent developments have also described one-pot oxidation/olefination procedures for the synthesis of (Z)-α,β-unsaturated esters from primary alcohols, which could potentially be adapted for the synthesis of ketones. nih.gov

| Olefination Reaction | Carbonyl Compound | Reagent | Predominant Product Isomer | Reference |

| Wittig Reaction | Cyclopentanone | Butyltriphenylphosphonium ylide (non-stabilized) | This compound | organic-chemistry.org |

| HWE Reaction | Cyclopentanone | Phosphonate carbanion | (E)-2-Butylidenecyclopentanone | wikipedia.orgorganic-chemistry.org |

| Still-Gennari HWE | Aldehyde/Ketone | Bis(trifluoroethyl)phosphonate | (Z)-Alkene | chemrxiv.org |

Julia-Kocienski Olefination Approaches

The Julia-Kocienski olefination is another modern method for stereoselective alkene synthesis. organicreactions.orgoregonstate.edu This reaction involves the coupling of a sulfone with a carbonyl compound. oregonstate.edu It is known for its ability to provide good E-selectivity in many cases. organic-chemistry.orgyoutube.com However, recent studies have shown that by using N-sulfonylimines instead of aldehydes, a remarkable shift in selectivity towards the (Z)-isomer can be achieved. chemrxiv.org This suggests that a modified Julia-Kocienski approach could be a viable strategy for the synthesis of this compound. The stereochemical outcome of the Julia-Kocienski olefination is highly dependent on the specific sulfone, carbonyl partner, and reaction conditions. oregonstate.edu

Asymmetric Synthetic Approaches to 2-Alkylidenecyclopentanones

The development of asymmetric methods for the synthesis of chiral 2-alkylidenecyclopentanones is an active area of research. While not exclusively focused on the (Z)-isomer of 2-butylidenecyclopentanone, these approaches are crucial for accessing enantiomerically enriched products, which are important in various fields, including medicinal chemistry and materials science.

One notable approach involves a multicatalytic cascade reaction, combining a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction to produce highly functionalized cyclopentanones with high enantioselectivities. nih.gov Other strategies for asymmetric synthesis that could potentially be adapted include the enantioselective lithiation of allylic systems followed by intramolecular cyclization and the use of chiral catalysts in olefination reactions. nih.gov The stereoselective synthesis of related structures, such as 2-deoxythiosugars and chiral cyclopropanes, highlights the ongoing efforts to develop robust methods for controlling stereochemistry in complex molecules. organic-chemistry.orgmdpi.com

Enantioselective Catalysis in Alkylidene Cyclopentanone Synthesis

The construction of chiral cyclopentanone frameworks can be efficiently achieved through enantioselective catalysis, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for these transformations.

Chiral secondary amines, such as derivatives of proline, are frequently employed to catalyze cascade reactions that form polysubstituted cyclopentanones with high levels of stereocontrol. For instance, O-TMS-protected diphenylprolinol has been successfully used to catalyze the cascade double Michael addition of α,β-unsaturated aldehydes with β-keto esters that possess a highly electron-deficient olefinic part. nih.gov This process facilitates the formation of four contiguous stereocenters on the cyclopentanone ring in a single step with outstanding enantioselectivity. nih.gov The mechanism involves the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the catalyst, which then undergoes a stereoselective Michael addition. This is followed by a second intramolecular Michael addition to construct the cyclopentanone ring.

While direct catalytic enantioselective synthesis of this compound is specific, the general strategies for creating chiral cyclopentanones are well-established. These methods often generate functionalized cyclopentanones that can be subsequently converted to the target alkylidene structure. The key advantage of this approach is the creation of the core chiral structure with high efficiency and stereocontrol.

| Catalyst Type | Reaction | Key Feature | Enantioselectivity |

| Chiral Diphenylprolinol TMS Ether | Cascade Michael-Alkylation | Forms two C-C bonds and two stereocenters in one step. | 90-98% ee organic-chemistry.org |

| O-TMS-protected Diphenylprolinol | Cascade Double Michael Addition | Creates four contiguous stereocenters. | Excellent enantioselectivity nih.gov |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. chemrxiv.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a reliable method for achieving high levels of stereoselectivity.

In the context of 2-butylidenecyclopentanone synthesis, a chiral auxiliary could be attached to a cyclopentanone precursor. For example, amides derived from pseudoephedrine have been effectively used as chiral auxiliaries in diastereoselective alkylation reactions to produce enantiomerically enriched ketones. organic-chemistry.org The chiral auxiliary creates a sterically defined environment that directs the approach of reagents from a specific face, thus controlling the stereochemistry of the newly formed bond or stereocenter.

The general process for using a chiral auxiliary involves three main steps:

Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.

Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the auxiliary directs the stereochemical course. For the synthesis of an alkylidene cyclopentanone, this could be an asymmetric alkylation or an aldol-type condensation.

Removal: The chiral auxiliary is cleaved from the product, which now possesses the desired stereochemistry. The auxiliary can often be recovered and reused. researchgate.net

While specific examples for the synthesis of this compound using this method are highly specialized, the principle is broadly applicable in asymmetric synthesis. researchgate.netnih.gov

| Chiral Auxiliary Example | Typical Application | Advantage |

| Evans Oxazolidinones | Asymmetric Aldol Reactions | High diastereoselectivity, well-defined transition states. chemrxiv.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Crystalline derivatives, high stereocontrol. organic-chemistry.org |

| Camphorsultam | Michael Additions | High asymmetric induction. chemrxiv.org |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts, such as enzymes. This approach is particularly valuable for creating stereochemically pure compounds.

Asymmetric Reduction of α,β-Unsaturated Ketones (e.g., FabI-catalyzed)

The asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones like 2-butylidenecyclopentanone is a key reaction to produce chiral saturated cyclopentanones. The enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) has been identified as a highly effective biocatalyst for this transformation. nih.gov

Research has shown that FabI from Acinetobacter sp. (A-FabI) and Escherichia coli (E-FabI) can catalyze the asymmetric reduction of various 2-alkylidenecyclopentanones to the corresponding (R)-2-alkylcyclopentanones with high enantiomeric excess (ee). nih.gov This reaction provides a direct route to chiral cyclopentanones, which are valuable synthetic intermediates.

A study demonstrated that the reduction of 2-pentylidenecyclopentanone, a close analog of 2-butylidenecyclopentanone, yielded the (R)-enantiomer with significant enantioselectivity. The enantiomeric excess of the product could be further enhanced to over 98% through a subsequent one-pot biooxidation step. nih.gov

| Enzyme | Substrate Class | Product Configuration | Reported Enantiomeric Excess (ee) |

| A-FabI | 2-Alkylidenecyclopentanones | (R) | 90-95% nih.gov |

| E-FabI | 2-Alkylidenecyclopentanones | (R) | 70-81% nih.gov |

Enzymatic Derivatization Strategies

Enzymatic derivatization involves using enzymes to perform specific modifications on a synthesized molecule to enhance its properties or to create new functionalities. This can include improving the enantiomeric purity of a product mixture or introducing new chiral centers.

A prime example of this strategy is the enhancement of enantiomeric excess following an initial biocatalytic reduction. As mentioned, the product mixture from the FabI-catalyzed reduction of 2-alkylidenecyclopentanones can be subjected to a subsequent one-pot biooxidation. nih.gov This second enzymatic step can selectively oxidize the minor enantiomer, thereby increasing the enantiomeric purity of the desired major enantiomer to nearly 100%. nih.gov

Other potential enzymatic derivatization strategies for a molecule like this compound could involve the stereoselective reduction of the ketone carbonyl group to a hydroxyl group, creating a chiral allylic alcohol. Ketoreductases are a class of enzymes well-suited for this type of transformation, often providing access to either enantiomer of the alcohol product with high selectivity depending on the specific enzyme used. These enzymatic steps add value by introducing new, well-defined stereocenters into the molecule.

Reactivity and Mechanistic Investigations of Z 2 Butylidenecyclopentanone

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated System

The conjugated system of (Z)-2-Butylidenecyclopentanone features two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) attacks by nucleophiles.

Conjugate addition, commonly known as the Michael reaction, is a characteristic transformation for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the β-carbon of the butenylidene side chain, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org The reaction proceeds via an enolate intermediate which is subsequently protonated to yield the 1,4-adduct. libretexts.org

The mechanism involves the addition of a Michael donor (a nucleophile) to a Michael acceptor (the α,β-unsaturated ketone). wikipedia.orgchemistrysteps.com For this compound, the process begins with the attack of the nucleophile on the electrophilic β-carbon. libretexts.org The resulting electron density is pushed through the conjugated system to the oxygen atom, forming an enolate intermediate. libretexts.org This intermediate is then protonated to give the final product. libretexts.org The thermodynamic favorability of this reaction is a key driving force, as the C-C single bond formed is stronger than the C=C double bond that is broken. masterorganicchemistry.comlibretexts.org

A wide range of nucleophiles can participate in this reaction. Softer, less basic nucleophiles, such as enamines, thiolates, and Gilman reagents (dialkylcuprates), typically favor 1,4-addition. masterorganicchemistry.comchemistrysteps.com Harder nucleophiles like Grignard and organolithium reagents tend to attack the carbonyl carbon directly in a 1,2-addition. chemistrysteps.com

Table 1: Examples of Michael Donors for Conjugate Addition

| Michael Donor Class | Specific Example | Expected Product Type |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate | 3-Alkyl-2-butylcyclopentanone |

| Enolates | Diethyl malonate | Substituted cyclopentanone (B42830) with a malonate adduct |

| Amines | Piperidine | 3-(Piperidin-1-yl)-2-butylcyclopentanone |

The electron-deficient alkene moiety in this compound makes it a suitable dienophile for Diels-Alder reactions. organic-chemistry.orglibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orglibretexts.org The reaction is a concerted pericyclic process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orgyoutube.com

When this compound acts as the dienophile, the electron-withdrawing nature of its carbonyl group facilitates the reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This leads to a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. organic-chemistry.org The reaction creates a new six-membered ring fused to the original cyclopentanone ring, generating a bicyclic system. masterorganicchemistry.com

Table 2: Hypothetical Diels-Alder Reaction with this compound

| Diene | Dienophile | Product |

|---|

Beyond the Diels-Alder reaction, other cycloadditions are possible. The [2+2] cycloaddition can occur between two alkene units to form a four-membered cyclobutane (B1203170) ring. nih.gov This reaction is often promoted photochemically. For a substrate like this compound, this could involve dimerization or reaction with another alkene. While less common, [2+2+2] cycloadditions, which combine three alkyne or alkene components to form a benzene (B151609) ring, represent another potential, albeit more complex, transformation pathway for derivatives of this scaffold.

The reaction of α,β-unsaturated ketones with heterocycles like furans can proceed through various pathways, often initiated by a conjugate addition. Furan can act as a nucleophile, adding to the β-position of this compound. The subsequent reaction course depends on the specific conditions and the structure of the reactants. This can lead to a range of complex heterocyclic products. The initial adduct may undergo rearrangement or further transformation, resulting in a formal substitution on the heterocyclic ring.

Pericyclic Reactions and Rearrangements Involving this compound Skeletons

Pericyclic reactions are characterized by a cyclic transition state and are often stereospecific. These reactions can be initiated thermally or photochemically.

While this compound is an enone, it can be a precursor to dienone systems that can undergo electrocyclization. An electrocyclic reaction is a pericyclic process that involves the formation of a sigma bond between the ends of a conjugated pi system, leading to a new ring. The stereochemistry of the product is governed by the Woodward-Hoffmann rules. For a dienone derived from the this compound skeleton, a thermally induced 6π-electrocyclization could lead to the formation of a bicyclic system containing a six-membered ring.

The absorption of light can promote this compound to an excited state, opening up unique reaction pathways not accessible under thermal conditions. A primary photochemical process for this compound is E/Z isomerization around the double bond. unibo.it Irradiation with light of an appropriate wavelength can provide the energy needed to overcome the rotational barrier of the double bond, leading to the formation of the thermodynamically less stable (E)-isomer. nih.gov This process is often reversible, and a photostationary state can be reached, which is a mixture of both isomers. unibo.it

The efficiency and outcome of photoisomerization can be influenced by the solvent and the presence of photosensitizers. nih.govrsc.org In some cases, photoexcitation can also lead to competing reactions, such as [2+2] photocycloadditions, where the excited enone reacts with a ground-state alkene (which could be another molecule of the starting material) to form a cyclobutane ring. rsc.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-Butadiene |

| Diethyl malonate |

| Furan |

| Gilman reagents |

| Grignard reagents |

| Lithium dimethylcuprate |

| Organolithium reagents |

| Piperidine |

Catalytic Transformations Utilizing this compound

The unique structural features of this compound, namely the conjugated enone system, provide multiple sites for catalytic activation. This section explores a range of catalytic transformations, including reductions, organocatalytic modifications, cyclopropanations, and multicomponent reactions, that leverage the reactivity of this versatile substrate.

Metal-Catalyzed Hydrogenation and Reduction Pathways

The enone moiety of this compound offers two primary sites for reduction: the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O). Metal catalysts can be tuned to selectively reduce one or both of these functional groups. The two main pathways are conjugate reduction (1,4-addition) to yield the saturated ketone, 2-butylcyclopentanone, and 1,2-reduction to afford the allylic alcohol, (Z)-2-butylidenecyclopentanol.

Conjugate Reduction (1,4-Addition): This pathway saturates the C=C double bond, leaving the carbonyl group intact. Various catalytic systems have been developed for the 1,4-reduction of α,β-unsaturated ketones. For instance, copper-catalyzed hydroboration followed by protodeboronation using water as the hydrogen source provides a chemoselective method for reducing the C=C bond in enones. rsc.org Rhodium(III) complexes have also been employed for the transfer hydrogenation of the olefinic bond in α,β-unsaturated ketones, resulting in the corresponding saturated ketones in high yields. researchgate.net Other effective catalysts include those based on nickel, palladium, and manganese, which can chemoselectively reduce the double bond under various conditions, including transfer hydrogenation with agents like ammonium (B1175870) formate (B1220265) or isopropanol (B130326). organic-chemistry.orgnih.gov

1,2-Reduction: This pathway selectively reduces the carbonyl group to a hydroxyl group, preserving the C=C double bond and yielding an allylic alcohol. The Luche reduction, which traditionally uses cerium(III) chloride with sodium borohydride, is a classic example of selective 1,2-reduction. More recently, catalytic versions have been developed. A magnesium-catalyzed system, for example, has shown high efficiency for the chemoselective 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols with excellent yields and selectivity. acs.org Similarly, iridium complexes, such as [Cp*Ir(2,2′-bpyO)(H2O)], can catalyze the transfer hydrogenation of unsaturated aldehydes and ketones to allylic alcohols using isopropanol as a hydrogen source under neutral conditions. nih.govorganic-chemistry.org Raney Ni-Al alloy in aqueous media has also been shown to produce the saturated alcohol as the major product from α,β-unsaturated ketones. lew.ro

The choice of catalyst, solvent, and hydrogen source is critical in directing the selectivity of the reduction.

| Reduction Pathway | Catalytic System | Typical Product | Reference |

| Conjugate Reduction (1,4) | Copper-catalyzed hydroboration | 2-Butylcyclopentanone | rsc.org |

| Conjugate Reduction (1,4) | Rhodium(III) complex | 2-Butylcyclopentanone | researchgate.net |

| Conjugate Reduction (1,4) | Mn(I) pincer complex | 2-Butylcyclopentanone | nih.gov |

| 1,2-Reduction | Magnesium-catalyzed hydroboration | (Z)-2-Butylidenecyclopentanol | acs.org |

| 1,2-Reduction | [Cp*Ir(2,2′-bpyO)(H2O)] | (Z)-2-Butylidenecyclopentanol | nih.govorganic-chemistry.org |

| Full Reduction | Raney Ni-Al alloy | 2-Butylcyclopentanol | lew.ro |

Organocatalytic Transformations of the Enone Moiety

Organocatalysis offers a powerful, metal-free approach to functionalize the enone system of this compound, often with high stereoselectivity. These reactions typically proceed via the activation of the enone by the catalyst, rendering it susceptible to nucleophilic attack.

The primary mode of transformation is the conjugate addition (Michael addition) to the β-carbon of the enone. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or thiourea (B124793) derivatives derived from cinchona alkaloids, can create a stereochemically defined environment around the substrate. figshare.comnih.gov This activation often involves the formation of a transient iminium ion intermediate between the enone and a primary or secondary amine catalyst. This process lowers the LUMO of the enone, facilitating the attack of a wide range of soft nucleophiles.

The geometry of the enone can significantly influence the stereochemical outcome. Studies on related β,β-disubstituted enones have shown that the (Z)-isomer can lead to different enantioselectivity compared to the (E)-isomer, although isomerization to the more stable (E)-isomer can sometimes occur in the presence of the catalyst. acs.org

Organocatalytic cascade reactions starting from α,β-unsaturated aldehydes and ketones are also well-established. organic-chemistry.orgunl.ptnih.gov For this compound, a nucleophile could add to the β-position, generating an enolate intermediate. This enolate can then be trapped by an electrophile in the same pot, leading to the formation of multiple new bonds and stereocenters in a single, efficient operation.

| Catalyst Type | Reaction Type | Potential Nucleophile/Reagent | Potential Product | Reference |

| Chiral Diarylprolinol Silyl Ether | Cascade Michael-Alkylation | Bromomalonates | Substituted cyclopropanes | organic-chemistry.orgunl.pt |

| Cinchona Alkaloid-derived Thiourea | Conjugate Addition | Malonates, β-keto esters | Chiral functionalized cyclopentanones | figshare.comnih.gov |

| Chiral Primary/Secondary Amines | Iminium Ion Catalysis | Thio-compounds, nitroalkanes | Chiral β-functionalized cyclopentanones | nih.gov |

Metalloradical Catalysis in Cyclopropanation Reactions

The alkene moiety within this compound is a suitable substrate for cyclopropanation reactions mediated by metalloradical catalysis (MRC). This approach offers a distinct mechanistic pathway compared to traditional carbene transfer reactions. Catalysts based on open-shell transition metals, such as cobalt(II) and iron(III), are central to this process. acs.orgspringernature.com

In a typical Co(II)-based system, the catalyst activates a diazo compound to generate an α-Co(III)-alkyl radical intermediate. nih.govbohrium.com This metal-stabilized radical then undergoes a stepwise radical addition to the double bond of an alkene substrate like this compound. The subsequent intramolecular radical substitution releases the cyclopropane (B1198618) product and regenerates the active Co(II) catalyst. The use of chiral porphyrin ligands on the metal center can effectively control the stereochemistry of the newly formed cyclopropane ring. nih.gov

Similarly, Fe(III) complexes of chiral porphyrins have been established as potent metalloradical catalysts for the cyclopropanation of a wide range of alkenes. springernature.com More recently, Cr(II)-based metalloradical systems have been developed for the asymmetric cyclopropanation of α,β-unsaturated amides, which are electronically similar to enones. nih.gov These reactions proceed through α-Cr(III)-alkyl radical intermediates, highlighting a stepwise radical mechanism that is distinct from concerted pathways. nih.gov This methodology allows for the construction of highly functionalized cyclopropanes with multiple contiguous stereocenters.

The application of these systems to this compound would lead to the formation of spirocyclic cyclopropyl (B3062369) ketones, which are valuable building blocks in organic synthesis.

| Metal Catalyst Core | Supporting Ligand | Radical Precursor | Key Intermediate | Reference |

| Cobalt(II) | Chiral Amidoporphyrin | Diazo compounds | α-Co(III)-alkyl radical | nih.govbohrium.com |

| Iron(III) | Chiral Amidoporphyrin | Diazo compounds | α-Fe(IV)-alkyl radical | springernature.com |

| Chromium(II) | Chiral N,N'-dioxide-Amide | Dibromomethanes | α-Cr(III)-alkyl radical | nih.gov |

| Manganese(III) | Acetylacetonate (acac) | Cyclopropanol | Mn(II)-bound carbene radical | rsc.org |

Enone Activation in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. The electrophilic nature of both the carbonyl carbon and the β-carbon in this compound allows it to participate in various MCRs. wikipedia.org

In isocyanide-based MCRs like the Passerini and Ugi reactions, the ketone functional group is the key reactive site.

Passerini Three-Component Reaction (P-3CR): This reaction involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide. organic-chemistry.org For this compound, the reaction would proceed by initial activation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide and subsequent rearrangement to form an α-acyloxy carboxamide. researchgate.net

Ugi Four-Component Reaction (U-4CR): This reaction extends the Passerini reaction by including a primary amine. youtube.com Initially, this compound would react with the amine to form an imine (or iminium ion). This intermediate is then attacked by the isocyanide and the carboxylate anion, ultimately yielding an α-acylamino amide. youtube.com

The enone can also participate as an electrophile in MCRs that proceed through a Michael addition step. In these cases, a nucleophile generated in situ adds to the β-position of the enone. The resulting enolate can then be trapped by another electrophilic component in the reaction mixture, leading to complex, highly functionalized cyclic structures. pressbooks.pub Radical-mediated MCRs can also utilize the alkene portion of the enone, where a heteroatom-centered radical adds to the double bond, and the resulting carbon-centered radical is trapped by another reaction component. nih.gov

| Reaction Name | Components | Role of this compound | Core Product Structure | Reference |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | Carbonyl Electrophile | α-Acyloxy Carboxamide | organic-chemistry.orgresearchgate.net |

| Ugi Reaction | Ketone, Carboxylic Acid, Isocyanide, Amine | Carbonyl Electrophile (via imine) | α-Acylamino Amide | youtube.combaranlab.org |

| Michael-initiated MCR | Ketone, Nucleophile, Electrophile | Michael Acceptor | β-Functionalized cyclopentanone | pressbooks.pub |

Applications of Z 2 Butylidenecyclopentanone As a Key Synthetic Intermediate

Total Synthesis of Complex Natural Products

The cyclopentanone (B42830) core, functionalized with a butylidene side chain, provides a strategic starting point for the assembly of intricate molecular frameworks found in nature. Its ability to undergo a variety of chemical transformations allows for the efficient and often elegant synthesis of biologically active compounds.

Precursor Role in Jasmone (B1672801) and Dihydrojasmone (B1670601) Synthesis

The synthesis of 2-alkylcyclopentenones serves as a crucial pathway to valuable fragrance compounds like jasmone and its saturated analogue, dihydrojasmone. While specific literature detailing the direct conversion of (Z)-2-butylidenecyclopentanone to these molecules is not extensively documented, the established synthetic routes for jasmone and dihydrojasmone frequently involve the construction of a 2-alkyl-2-cyclopenten-1-one core. These syntheses often proceed through the manipulation of a pre-existing cyclopentanone ring, where the introduction and subsequent modification of an alkyl side chain are key steps. The butylidene moiety in this compound represents a readily modifiable handle for the installation of the requisite side chains found in jasmone and dihydrojasmone, positioning it as a logical and valuable precursor in their synthesis.

Intermediacy in Prostaglandin (B15479496) Synthesis and Analogues

Prostaglandins, a class of lipid compounds with diverse physiological roles, are a prominent target in synthetic organic chemistry. The cyclopentane (B165970) ring is a central feature of their structure, and consequently, functionalized cyclopentanones are key intermediates in their synthesis. Specifically, 2-alkylcyclopentenones are recognized as valuable precursors for the synthesis of various prostaglandin analogues. nih.gov These intermediates allow for the crucial conjugate addition of the remaining carbon framework, a common strategy in prostaglandin synthesis. The synthesis of prostaglandin A2 analogues, for instance, has been achieved through reactions involving butyl cuprate (B13416276) reagents, highlighting the relevance of the butyl group in accessing these complex structures. While a direct synthetic route from this compound to a specific natural prostaglandin is not explicitly detailed in readily available literature, its structural motif as a 2-alkylidenecyclopentanone firmly places it within the pool of strategic intermediates for the synthesis of a wide range of prostaglandin analogues. frontiersin.orgcir-safety.orgnih.govnih.govfrontiersin.org

Divergent Synthesis Strategies from Cyclopentanone Cores

The concept of divergent synthesis, where a single starting material is elaborated into a variety of distinct products, is a powerful approach in modern organic chemistry. nih.gov Functionalized cyclopentanones, such as this compound, are excellent platforms for such strategies. The cyclopentanone core can be strategically functionalized at various positions, and these functional groups can then be manipulated in different ways to access a diverse range of molecular scaffolds. This approach allows for the efficient generation of libraries of related but structurally distinct compounds, which is particularly valuable in the search for new therapeutic agents and materials with novel properties. For example, a highly functionalized cyclopentanone can serve as a common intermediate from which different reaction pathways can be initiated, leading to a variety of complex natural products or their analogues. thieme-connect.de

Building Block for Advanced Organic Scaffolds

Beyond its role in the synthesis of specific natural products, this compound is a valuable building block for the construction of more general and advanced organic scaffolds. Its reactivity allows for the creation of complex ring systems and the precise installation of challenging structural motifs.

Construction of Annulated Ring Systems

Annulated ring systems, where one ring is fused to another, are common structural motifs in a vast number of natural products and medicinally important compounds. The Robinson annulation is a classic and powerful method for the construction of six-membered rings onto an existing ketone. wikipedia.orgnih.govmasterorganicchemistry.com This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is ideally suited for cyclic ketones like cyclopentanone.

In the context of this compound, the enolate formed from the cyclopentanone ring can act as the nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting diketone can then undergo an intramolecular aldol condensation to form a new six-membered ring fused to the original cyclopentane ring. This strategy provides a direct and efficient route to bicyclic systems, which can serve as the core for a wide range of more complex molecules.

| Reactants | Reaction Type | Product (General Structure) | Significance |

| Cyclopentanone Derivative + α,β-Unsaturated Ketone | Robinson Annulation | Fused Bicyclic System | Construction of complex polycyclic frameworks found in steroids and other natural products. |

Stereodefined Construction of Quaternary Carbon Centers

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, in a stereochemically defined manner is a significant challenge in organic synthesis. The α-position of the ketone in this compound provides a strategic location for the creation of such a center.

Stereoselective conjugate addition reactions to α,β-unsaturated ketones are a powerful tool for the formation of new carbon-carbon bonds with control over the stereochemistry. In the case of this compound, the exocyclic double bond can act as a Michael acceptor. The addition of a nucleophile to the β-carbon of the butylidene group, followed by trapping of the resulting enolate at the α-position, can lead to the formation of a quaternary carbon center. The stereochemical outcome of this addition can often be controlled by the use of chiral catalysts or auxiliaries, allowing for the synthesis of enantioenriched products containing a stereodefined quaternary carbon.

| Reaction Type | Substrate | Key Transformation | Significance |

| Stereoselective Conjugate Addition | This compound | Formation of a new C-C bond at the β-position of the butylidene group | Enantioselective synthesis of molecules with challenging quaternary carbon stereocenters. |

Development of New Synthetic Methodologies

The unique structural and electronic properties of this compound make it an ideal candidate for the exploration and development of novel synthetic strategies. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Simultaneously, the enone system can participate in various pericyclic and cascade reactions, opening up pathways to complex cyclic and polycyclic systems.

Substrate for Novel Carbon-Carbon Bond Formations

The formation of new carbon-carbon bonds is a fundamental objective in organic synthesis, enabling the assembly of simple precursors into more complex molecules. This compound serves as an excellent substrate for such transformations, primarily through conjugate addition reactions. In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system, a process also known as a Michael addition. This reactivity provides a reliable method for introducing a wide variety of carbon-based functional groups.

The general mechanism for the conjugate addition to an α,β-unsaturated ketone like this compound involves the attack of a nucleophile at the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final product. The choice of nucleophile can range from soft nucleophiles like organocuprates and enamines to stabilized carbanions derived from malonates or nitroalkanes. libretexts.org

| Nucleophile Type | General Reactivity with α,β-Unsaturated Ketones | Potential Product with this compound |

| Organocuprates (Gilman Reagents) | Deliver an alkyl or aryl group to the β-position with high selectivity for 1,4-addition. libretexts.org | 2-Butyl-3-alkylcyclopentan-1-one |

| Enamines | Act as neutral carbon nucleophiles, adding to the β-position to form a new carbon-carbon bond. youtube.com | 3-(2-Oxocyclopentyl)-heptanal derivative |

| Malonate Esters | A classic Michael donor, the enolate of a malonate ester adds to the β-carbon, forming a 1,5-dicarbonyl compound. | Diethyl 2-(1-butyl-2-oxocyclopentyl)malonate |

| Cyanide | A soft nucleophile that can add to the β-position to introduce a nitrile functionality. youtube.com | 3-Butyl-2-oxocyclopentane-1-carbonitrile |

This table illustrates the potential products from the reaction of various nucleophiles with this compound based on established reactivity patterns for α,β-unsaturated ketones.

Detailed research into the conjugate addition reactions of specific substrates provides insight into the potential of this compound. For instance, the conjugate addition of amines to α,β-unsaturated ketones is a well-established method for the synthesis of β-amino carbonyl compounds. libretexts.org Similarly, the use of organocopper reagents for the 1,4-addition of alkyl groups is a powerful tool in organic synthesis. libretexts.org While specific studies on this compound are not widely reported, the general principles of these reactions are directly applicable.

Enone Activation in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bonds are formed in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and stereocontrol. The enone functionality of this compound is an ideal trigger for such cascades, particularly in the realm of organocatalysis.

Organocatalytic cascade reactions often involve the activation of the enone by a chiral secondary amine catalyst, such as a derivative of proline. The catalyst reacts with the enone to form a nucleophilic enamine or an electrophilic iminium ion intermediate. These activated species can then participate in a variety of subsequent reactions, leading to the formation of complex products with high levels of stereoselectivity. nih.govnih.gov

A common cascade sequence initiated by enone activation is a Michael-aldol reaction. In this sequence, the enamine formed from this compound and a chiral amine catalyst would first participate in a Michael addition to an acceptor molecule. The resulting intermediate would then undergo an intramolecular aldol reaction to form a new ring system.

| Cascade Type | Catalyst/Reagent | General Transformation | Potential Product from this compound |

| Michael-Aldol | Chiral Secondary Amine (e.g., Proline) | Formation of a bicyclic or polycyclic system through sequential Michael and aldol reactions. | Bicyclo[3.2.1]octane derivative |

| Michael-Michael | Chiral Secondary Amine / Base | Sequential conjugate additions to form a highly functionalized cyclic system. | Spirocyclic or fused-ring system |

| Diels-Alder | Lewis Acid or Organocatalyst | [4+2] cycloaddition where the activated enone acts as the dienophile. | Substituted bicyclo[4.3.0]nonene derivative |

This table outlines potential cascade reactions involving this compound, based on established organocatalytic methodologies for α,β-unsaturated ketones.

Research on related systems has demonstrated the power of this approach. For example, organocatalytic cascade reactions of 2-nitrocyclohexanone (B1217707) with α,β-unsaturated aldehydes have been shown to produce bicyclo[3.3.1]nonanone products with excellent yields and enantioselectivities. nih.gov This highlights the potential for this compound to serve as a key building block in the stereoselective synthesis of complex cyclic frameworks through carefully designed cascade sequences.

Advanced Spectroscopic and Structural Elucidation Methodologies for Z 2 Butylidenecyclopentanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

No published studies containing high-resolution 1D or 2D NMR data for (Z)-2-Butylidenecyclopentanone were identified.

Stereochemical Assignment through J-coupling and NOE Analysis

The definitive assignment of the (Z)-stereochemistry would rely on NOE (Nuclear Overhauser Effect) analysis. An NOE correlation would be expected between the vinylic proton on the butylidene chain and the protons at the C5 position of the cyclopentanone (B42830) ring. This spatial proximity, indicative of the Z-isomer, would be absent in the corresponding E-isomer. J-coupling constants could provide conformational information but are less definitive for assigning the double bond geometry in this specific case.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Characterization

Specific experimental IR and Raman spectra for this compound are not available in the literature. A theoretical analysis would predict characteristic vibrational modes. The IR spectrum would be dominated by a strong absorption band for the C=O (ketone) stretch, typically around 1740 cm⁻¹, and a C=C (alkene) stretching band around 1650 cm⁻¹. The Raman spectrum would also show these vibrations, with the C=C stretch often being more intense.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Purity Assessment

No experimental mass spectrum or fragmentation analysis for this compound has been published. For the general structure of a cyclic ketone, fragmentation would likely involve alpha-cleavage on either side of the carbonyl group and subsequent loss of small neutral molecules like CO or ethene. The molecular ion peak would be expected at an m/z corresponding to its molecular weight of 138.21 g/mol .

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Determination

There are no published reports on the X-ray crystallographic analysis of this compound or any of its solid-state derivatives. As the compound is likely a liquid at room temperature, such an analysis would require the synthesis of a suitable crystalline derivative or the formation of a co-crystal. This technique would provide the most unambiguous determination of its three-dimensional structure and confirm the (Z)-geometry of the exocyclic double bond.

Theoretical and Computational Investigations of Z 2 Butylidenecyclopentanone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For an enone like (Z)-2-butylidenecyclopentanone, these studies would reveal insights into its stability, reactivity, and electronic nature.

Frontier Molecular Orbital (FMO) Analysis of Enone Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org In the context of an α,β-unsaturated ketone, the HOMO and LUMO energies and distributions are key to understanding its behavior as both a nucleophile and an electrophile.

A hypothetical FMO analysis would involve calculating the energies and visualizing the orbital lobes of the HOMO and LUMO. This would allow for predictions regarding the regioselectivity and stereoselectivity of its reactions. researchgate.netimperial.ac.uk

Computational Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) and other quantum chemical methods are widely used to map out the potential energy surfaces of chemical reactions. acs.org This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as its synthesis via aldol (B89426) condensation, its behavior in conjugate additions, or its participation in cycloaddition reactions. researchgate.netacs.org By calculating the activation energies associated with different possible pathways, chemists can predict which reaction products are kinetically favored. For instance, a computational study could determine the energy barriers for both 1,2-addition and 1,4-addition of a nucleophile to the enone system, thereby predicting the reaction's outcome.

Conformation-Energy Landscape Analysis

The three-dimensional shape of a molecule is critical to its properties and reactivity. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, which contains a five-membered ring and a butylidene side chain, multiple low-energy conformations are expected.

A computational conformational analysis would involve systematically rotating the rotatable bonds (primarily the C-C bonds in the butyl group and the bond connecting it to the ring) and calculating the energy of each resulting geometry. youtube.comlibretexts.org This process generates a potential energy surface, from which the most stable (lowest energy) conformers can be identified. libretexts.org Factors influencing conformational preference include steric hindrance between the alkyl chain and the cyclopentanone (B42830) ring, and torsional strain. youtube.com The analysis would reveal the most likely shapes the molecule adopts in solution.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study molecular behavior over time in an explicit solvent environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.

An MD simulation of this compound would offer insights into its conformational dynamics, showing how it transitions between different stable conformers. nih.gov Furthermore, by including solvent molecules (like water or an organic solvent) in the simulation box, it is possible to study how the solvent organizes around the enone and influences its conformational preferences and dynamics. For example, simulations could show how water molecules form hydrogen bonds with the carbonyl oxygen and how this affects the molecule's flexibility and reactivity.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

DFT-Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule.

To perform such a calculation for this compound, one would first need to determine its lowest energy conformation(s). Then, using an appropriate level of theory and basis set, the magnetic shielding tensors for each nucleus can be computed. These are then converted into chemical shifts, typically by referencing against a standard like tetramethylsilane (B1202638) (TMS). Similarly, the J-coupling constants between neighboring protons and carbons can be calculated. Comparing these computed values with experimentally obtained NMR spectra is a powerful method for confirming the structure and assigning specific signals to the correct atoms in the molecule.

Vibrational Frequency Calculations and Spectral Assignment

The vibrational spectrum of a molecule provides a unique fingerprint, with each band corresponding to a specific molecular motion. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in assigning these vibrational modes. For this compound, a nonlinear molecule, 3N-6 fundamental vibrations are expected, where N is the number of atoms.

DFT calculations, commonly at the B3LYP level of theory with a suitable basis set such as 6-311++G(d,p), can predict the harmonic vibrational frequencies. nih.gov It is standard practice to apply a scaling factor, typically around 0.9679 for the B3LYP/6-311+G(d,p) method, to the calculated frequencies to better align them with experimental data, which inherently includes anharmonicity. nih.gov

The predicted vibrational spectrum of this compound can be analyzed by considering its distinct functional groups: the cyclopentanone ring, the exocyclic double bond, and the butyl group. The key vibrational modes are expected in the following regions:

C=O Stretching: The carbonyl group of the cyclopentanone ring is expected to exhibit a strong, characteristic stretching vibration. In α,β-unsaturated ketones, this band is typically found at a lower wavenumber compared to saturated ketones due to conjugation.

C=C Stretching: The exocyclic double bond will have a distinct stretching vibration. Its intensity in the infrared spectrum can vary depending on the symmetry of the molecule.

C-H Stretching: The C-H stretching vibrations of the butyl group and the cyclopentanone ring will appear at higher frequencies. These can be distinguished as symmetric and asymmetric stretches of the CH2 and CH3 groups.

C-H Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the methylene (B1212753) and methyl groups will be present at lower frequencies.

Ring Vibrations: The cyclopentanone ring itself will have various stretching and bending modes.

A detailed assignment of the calculated vibrational frequencies can be made using visualization software that animates the normal modes, allowing for a clear association of each frequency with a specific molecular motion.

Table 1: Predicted Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations of analogous compounds and are subject to the computational method and basis set used.)

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 2850-3000 | C-H stretching (alkyl) |

| 1700-1725 | C=O stretching (conjugated) |

| 1640-1680 | C=C stretching |

| 1450-1470 | CH₂ scissoring |

| 1370-1385 | CH₃ symmetric bending |

| 1150-1250 | C-C stretching |

| Below 1000 | Ring deformations, C-H out-of-plane bending |

Electronic Absorption and Emission Spectra Prediction

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. cecam.org It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, an α,β-unsaturated ketone, two primary electronic transitions are expected in the ultraviolet-visible (UV-Vis) region:

n → π* Transition: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital of the C=C-C=O system. This transition is typically weak (low molar absorptivity) and appears at a longer wavelength.

π → π* Transition: This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the conjugated system. This transition is generally strong (high molar absorptivity) and occurs at a shorter wavelength compared to the n → π* transition.

Computational approaches like TD-DFT, often paired with functionals like B3LYP or CAM-B3LYP, can provide valuable predictions for the wavelengths of maximum absorption (λmax) for these transitions. researchgate.netrsc.org The choice of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM).

While emission spectra (fluorescence and phosphorescence) are more complex to predict accurately due to factors like non-radiative decay pathways, computational methods can still offer insights into the nature of the lowest excited states and the likelihood of emission.

Table 2: Predicted Electronic Transitions for this compound (Note: These are representative values based on TD-DFT calculations of analogous α,β-unsaturated ketones.)

| Transition | Predicted λmax (nm) Range | Expected Molar Absorptivity (ε) |

| n → π | 300 - 350 | Low |

| π → π | 220 - 260 | High |

Chemoselectivity and Stereoselectivity Modeling in Catalytic Processes

Computational modeling is a crucial tool for understanding and predicting the outcomes of catalytic reactions involving molecules like this compound. A key reaction for this class of compounds is catalytic hydrogenation, which can proceed with both chemoselectivity (which functional group reacts) and stereoselectivity (the 3D orientation of the product).

In the case of this compound, catalytic hydrogenation can lead to the reduction of the C=C double bond, the C=O carbonyl group, or both. The chemoselectivity is highly dependent on the catalyst, reaction conditions, and the substrate itself.

Furthermore, the hydrogenation of the exocyclic C=C bond creates a new stereocenter, leading to the possibility of two enantiomers. The hydrogenation of the carbonyl group would create another stereocenter. Therefore, controlling the stereoselectivity to favor one stereoisomer is a significant challenge in synthetic chemistry.

Theoretical studies, often employing DFT, can model the reaction pathways for different outcomes. By calculating the energy barriers for the various possible reaction channels, one can predict the most likely product. For instance, in the asymmetric hydrogenation of exocyclic α,β-unsaturated ketones, computational models can be used to rationalize the origin of stereoselectivity by examining the interactions between the substrate, the catalyst (often a chiral metal complex), and the hydrogen source. nih.govresearchgate.net

These models can elucidate the transition state structures and energies, providing insights into the factors that control the facial selectivity of the hydrogen addition to the double bond. This understanding is invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve high yields of the desired stereoisomer.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for (Z)-2-Butylidenecyclopentanone Derivatives

The development of novel and efficient synthetic methodologies is paramount to exploring the chemical space of this compound derivatives. While classical approaches such as aldol (B89426) condensation reactions provide a foundational route, future research is anticipated to focus on more sophisticated and stereoselective strategies.

One promising avenue lies in the application of modern organocatalysis. Chiral amines or phosphoric acids could be employed to catalyze the asymmetric condensation of cyclopentanone (B42830) with butyraldehyde, affording enantioenriched this compound derivatives. Furthermore, the use of transition-metal catalysis, particularly with earth-abundant metals, could offer new pathways for the synthesis of analogs with diverse functionalities. For instance, palladium- or copper-catalyzed cross-coupling reactions could be explored to introduce various substituents at the allylic or vinylic positions of the butylidene chain, thereby generating a library of novel compounds with potentially interesting biological or material properties.

Another emerging area is the use of flow chemistry for the synthesis of these derivatives. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for highly exothermic or rapid reactions. This approach would also facilitate the scale-up of production for derivatives that show promise in further applications.

Table 1: Potential Future Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages |

| Asymmetric Organocatalysis | Access to enantioenriched derivatives. |

| Transition-Metal Catalysis | Introduction of diverse functional groups. |

| Flow Chemistry | Improved reaction control, scalability, and safety. |

| Photoredox Catalysis | Mild reaction conditions for novel bond formations. |

Novel Catalytic Applications of the Enone Moiety in Complex Transformations

The electron-deficient enone moiety within this compound is a versatile functional group that can participate in a wide array of catalytic transformations. While its role as a Michael acceptor is well-established, future research will likely uncover novel catalytic applications, leveraging its unique electronic and steric properties.

One area of significant potential is its use as a ligand in transition-metal catalysis. The oxygen and the double bond of the enone can coordinate to a metal center, influencing its catalytic activity and selectivity. Derivatives of this compound could be designed as chiral ligands for asymmetric catalysis, directing the stereochemical outcome of reactions such as conjugate additions, hydrogenations, or cycloadditions.

Furthermore, the enone itself can act as an organocatalyst. For instance, it could participate in hydrogen bonding interactions to activate substrates in reactions like the Diels-Alder or Mukaiyama aldol reactions. The development of bifunctional catalysts, where the this compound core is appended with another catalytic group, could lead to highly efficient and selective transformations.

Advanced Computational Modeling for Complex Reactivity and Selectivity Prediction

The application of advanced computational modeling will be instrumental in accelerating the discovery and optimization of reactions involving this compound. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and reaction mechanisms associated with this enone.

Computational studies can be employed to predict the stereoselectivity of synthetic routes, guiding the choice of catalysts and reaction conditions to favor the desired (Z)-isomer. By modeling the transition states of competing reaction pathways, researchers can understand the origins of selectivity and rationally design more efficient synthetic protocols.

Moreover, computational modeling can be used to predict the spectroscopic properties (e.g., NMR, IR) of novel derivatives, aiding in their characterization. The interaction of this compound and its derivatives with biological targets, such as enzymes or receptors, can also be modeled to predict potential bioactivity, thereby guiding the design of new therapeutic agents or probes.

Table 2: Applications of Computational Modeling for this compound Research

| Modeling Application | Expected Outcome |

| Reaction Mechanism Studies | Understanding of reaction pathways and intermediates. |

| Selectivity Prediction | Rational design of stereoselective syntheses. |

| Spectroscopic Property Prediction | Aid in the characterization of new compounds. |

| Molecular Docking | Prediction of potential biological activity. |

Integration of this compound into Sustainable Chemical Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new chemical processes. The integration of this compound into sustainable synthetic approaches represents a critical future direction.

Research efforts are expected to focus on developing synthetic routes that utilize renewable starting materials, minimize waste generation, and employ environmentally benign solvents and catalysts. For example, the synthesis of this compound from biomass-derived precursors would significantly enhance its green credentials.

Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, will be a key feature of sustainable syntheses. This includes the development of recyclable catalysts, such as heterogeneous catalysts or enzymes, which can be easily separated from the reaction mixture and reused. The exploration of solvent-free reaction conditions or the use of green solvents like water or supercritical carbon dioxide will also be a major focus. By embracing these sustainable practices, the synthesis and application of this compound and its derivatives can be made more economically viable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.